molecular formula C25H46BrN B14697178 N-Benzyl-N,N-dihexylhexan-1-aminium bromide CAS No. 31280-89-4

N-Benzyl-N,N-dihexylhexan-1-aminium bromide

Cat. No.: B14697178
CAS No.: 31280-89-4
M. Wt: 440.5 g/mol
InChI Key: GYHCXQYKRHGNBC-UHFFFAOYSA-M
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Description

N-Benzyl-N,N-dihexylhexan-1-aminium bromide is a quaternary ammonium compound. It is characterized by a benzyl group attached to a nitrogen atom, which is further bonded to two hexyl groups and a hexan-1-aminium group. This compound is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N,N-dihexylhexan-1-aminium bromide typically involves the quaternization of N,N-dihexylhexan-1-amine with benzyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

N,N-dihexylhexan-1-amine+benzyl bromideN-Benzyl-N,N-dihexylhexan-1-aminium bromide\text{N,N-dihexylhexan-1-amine} + \text{benzyl bromide} \rightarrow \text{this compound} N,N-dihexylhexan-1-amine+benzyl bromide→N-Benzyl-N,N-dihexylhexan-1-aminium bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N,N-dihexylhexan-1-aminium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.

    Substitution: The bromide ion can be substituted with other anions such as chloride or sulfate.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Silver nitrate (AgNO3) can be used to replace the bromide ion with a nitrate ion.

Major Products

    Oxidation: N-Benzyl-N,N-dihexylhexan-1-aminium N-oxide.

    Reduction: N-Benzyl-N,N-dihexylhexan-1-amine.

    Substitution: N-Benzyl-N,N-dihexylhexan-1-aminium chloride.

Scientific Research Applications

N-Benzyl-N,N-dihexylhexan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell membrane studies due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial and antifungal activities.

    Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism of action of N-Benzyl-N,N-dihexylhexan-1-aminium bromide is primarily based on its surfactant properties. It interacts with cell membranes, disrupting their integrity and leading to cell lysis. The compound targets lipid bilayers and proteins within the membrane, causing structural and functional disruptions.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N,N-dimethylhexan-1-aminium bromide
  • N-Benzyl-N,N-diethylhexan-1-aminium bromide
  • N-Benzyl-N,N-dipropylhexan-1-aminium bromide

Uniqueness

N-Benzyl-N,N-dihexylhexan-1-aminium bromide is unique due to its longer alkyl chains, which enhance its surfactant properties compared to similar compounds with shorter alkyl chains. This makes it more effective in applications requiring strong surface activity and membrane disruption.

Properties

CAS No.

31280-89-4

Molecular Formula

C25H46BrN

Molecular Weight

440.5 g/mol

IUPAC Name

benzyl(trihexyl)azanium;bromide

InChI

InChI=1S/C25H46N.BrH/c1-4-7-10-16-21-26(22-17-11-8-5-2,23-18-12-9-6-3)24-25-19-14-13-15-20-25;/h13-15,19-20H,4-12,16-18,21-24H2,1-3H3;1H/q+1;/p-1

InChI Key

GYHCXQYKRHGNBC-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+](CCCCCC)(CCCCCC)CC1=CC=CC=C1.[Br-]

Origin of Product

United States

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